molecular formula C10H11N3O4 B14548734 Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro- CAS No. 61862-84-8

Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro-

Cat. No.: B14548734
CAS No.: 61862-84-8
M. Wt: 237.21 g/mol
InChI Key: CTXFCFFFDHBCMB-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro-: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two nitro groups at the 6 and 7 positions, a methyl group at the 1 position, and a partially hydrogenated quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Quinoline Derivatives: Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro- can be synthesized by the hydrogenation of quinoline derivatives in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of quinoline derivatives often involves multi-step synthesis processes, including the preparation of intermediate compounds followed by hydrogenation and nitration steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and selenium dioxide.

    Reduction: Hydrogen gas with a catalyst, metal hydrides, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid), and nitrating agents (nitric acid, sulfuric acid).

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of quinoline.

    Substitution: Halogenated or sulfonated quinoline derivatives.

Scientific Research Applications

Chemistry: Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro- is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its derivatives have shown promising activity against various pathogens .

Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurodegenerative disorders. The presence of nitro groups enhances the compound’s ability to interact with biological targets .

Industry: In the industrial sector, quinoline derivatives are used as intermediates in the production of dyes, agrochemicals, and pharmaceuticals. Their stability and reactivity make them valuable in various chemical processes .

Comparison with Similar Compounds

  • Quinoline, 1,2,3,4-tetrahydro-2-methyl-
  • Quinoline, 1,2,3,4-tetrahydro-
  • Isoquinoline derivatives

Comparison: Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro- is unique due to the presence of two nitro groups at specific positions, which significantly influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound exhibits enhanced antimicrobial and antimalarial properties due to the electron-withdrawing effects of the nitro groups . Isoquinoline derivatives, while structurally similar, have different reactivity patterns and biological activities .

Properties

CAS No.

61862-84-8

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-methyl-6,7-dinitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C10H11N3O4/c1-11-4-2-3-7-5-9(12(14)15)10(13(16)17)6-8(7)11/h5-6H,2-4H2,1H3

InChI Key

CTXFCFFFDHBCMB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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